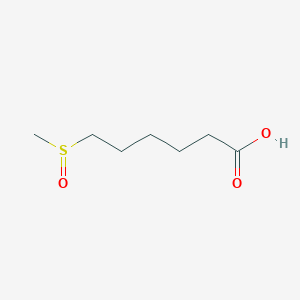

Hexanoic acid, 6-(methylsulfinyl)-

Beschreibung

Hexanoic acid, 6-(methylsulfinyl)- (CAS: 183858-49-3) is a sulfoxide-containing derivative of hexanoic acid with the molecular formula C₇H₁₄O₃S and a monoisotopic mass of 178.066365 g/mol . The compound features a methylsulfinyl (-S(O)CH₃) group at the terminal position of the hexanoic acid chain. This structural motif confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which influence its reactivity and biological interactions.

Eigenschaften

CAS-Nummer |

183858-49-3 |

|---|---|

Molekularformel |

C7H14O3S |

Molekulargewicht |

178.25 g/mol |

IUPAC-Name |

6-methylsulfinylhexanoic acid |

InChI |

InChI=1S/C7H14O3S/c1-11(10)6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) |

InChI-Schlüssel |

LMCSMHJWQWMKAE-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)CCCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Hexansäure, 6-(Methylsulfinyl)-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methylsulfinylgruppe kann mit starken Oxidationsmitteln zu einer Sulfongruppe weiter oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu 6-(Methylthio)hexansäure reduziert werden.

Substitution: Die Carbonsäuregruppe kann in Esterifikations- oder Amidierungsreaktionen unter Bildung von Estern bzw. Amiden reagieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Natriumperiodat.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Alkohole oder Amine in Gegenwart von Katalysatoren wie Schwefelsäure oder Dicyclohexylcarbodiimid (DCC).

Hauptprodukte, die gebildet werden

Oxidation: 6-(Methylsulfonyl)hexansäure.

Reduktion: 6-(Methylthio)hexansäure.

Substitution: Hexansäureester oder -amide.

Wissenschaftliche Forschungsanwendungen

Hexansäure, 6-(Methylsulfinyl)-, hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Wird auf seine potenziellen chemotherapeutischen und antitumorigenen Aktivitäten untersucht.

Industrie: Wird bei der Herstellung von Aromen, Duftstoffen und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Hexansäure, 6-(Methylsulfinyl)-, beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. So konnte gezeigt werden, dass es die Aktivität von Enzymen moduliert, die an oxidativem Stress und Entzündungen beteiligt sind, wie z. B. Cyclooxygenase und Lipoxygenase. Außerdem kann es die Expression von entgiftenden Enzymen induzieren und das antioxidative Abwehrsystem verbessern und so seine chemotherapeutischen Wirkungen entfalten.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanoic acid, 6-(methylsulfinyl)-, undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.

Reduction: The compound can be reduced to 6-(methylthio)hexanoic acid using reducing agents such as lithium aluminum hydride.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed

Oxidation: 6-(methylsulfonyl)hexanoic acid.

Reduction: 6-(methylthio)hexanoic acid.

Substitution: Hexanoic acid esters or amides.

Wissenschaftliche Forschungsanwendungen

Hexanoic acid, 6-(methylsulfinyl)-, has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential chemopreventive and antitumor activities.

Industry: Utilized in the production of flavors, fragrances, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of hexanoic acid, 6-(methylsulfinyl)-, involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase . Additionally, it can induce the expression of detoxifying enzymes and enhance the antioxidant defense system, thereby exerting its chemopreventive effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Hexanoic Acid Derivatives

Hexanoic Acid Esters with Terminal Amino Groups

Several hexanoic acid derivatives substituted with tertiary amino groups at the terminal position have been studied for their biological activities. For example:

- 6-(Piperidin-1-yl)hexanoic acid esters (ER = 5.6)

- 6-(Morpholin-4-yl)hexanoic acid esters (ER = 15.0)

These compounds exhibit enhanced skin permeation activity compared to unmodified hexanoic acid. The higher activity of the morpholine-substituted derivative is attributed to its additional hydrogen-bond acceptor (ethereal oxygen) and optimal lipophilicity .

Table 1: Comparison of Hexanoic Acid Derivatives with Terminal Substituents

Aromatic Hexanoic Acid Derivatives

6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic acid (26) demonstrates significant anti-inflammatory activity in vivo, comparable to Fenbufen. Docking studies reveal its interaction with CYP1A2 via hydrogen bonds with Ala317 and π-stacking with Phe125/Phe226, achieving a binding energy of -9.8 kcal/mol . The methylsulfinyl group in 6-(methylsulfinyl)hexanoic acid may similarly engage in hydrogen bonding but lacks the aromatic moiety critical for π-interactions.

Functional Analogues: Sulfoxide-Containing Compounds

Isothiocyanates from Wasabi

6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), a Wasabi-derived compound, shares the methylsulfinyl group with 6-(methylsulfinyl)hexanoic acid. It induces quinone reductase (QR) activity in Hepa1c1c7 cells via upregulation of QR mRNA, with optimal activity at 40 μM.

Mechanistic and Application Differences

- Biological Activity: The methylsulfinyl group in 6-MSITC and 6-(methylsulfinyl)hexanoic acid enhances Phase II enzyme induction but varies in cytotoxicity .

- Chemical Reactivity : In Swern oxidations, the sulfoxide’s steric environment and acidity (pKa ~1.5) determine its efficiency compared to bulkier analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.